N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves the condensation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, followed by N-methylation of the resulting amide.
Starting Materials
4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, Methyl iodide, Triethylamine, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, Dimethylformamide, Chloroform, Ethyl acetate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 equiv) in dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Filter the precipitated dicyclohexylurea and wash the filter cake with chloroform. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the desired product as a white solid., Step 3: To a solution of the obtained amide (1.0 equiv) in chloroform, add methyl iodide (1.2 equiv) and triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 4: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the N-methylated product as a white solid., Step 5: To a solution of the N-methylated product (1.0 equiv) in chloroform, add diisopropylethylamine (2.0 equiv) and sodium bicarbonate (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 6: Filter the reaction mixture and wash the filter cake with chloroform. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain the final product as a white solid., Step 7: Recrystallize the final product from a mixture of ethyl acetate and hexanes to obtain pure N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide as a white solid.
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(10-22-14-7-3-4-8-15(14)26-18(22)25)19-9-13-11-5-1-2-6-12(11)17(24)21-20-13/h1-8H,9-10H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLDWNCZVLNOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
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